2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and piperidine intermediates with the pyridine derivative using suitable coupling agents such as EDC·HCl or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Materials Science: It is used in the development of high-performance materials due to its unique electronic properties.
Industry: The compound is utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-amine: Shares the oxadiazole ring but lacks the piperidine and pyridine rings.
2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: Similar structure but with different substituents on the oxadiazole ring.
Uniqueness
2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H19F3N4O2 |
---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
2-methyl-5-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-21-22-15(25-11)9-23-7-5-12(6-8-23)10-24-14-4-2-3-13(20-14)16(17,18)19/h2-4,12H,5-10H2,1H3 |
InChI Key |
NGCBXQLBHYVWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.